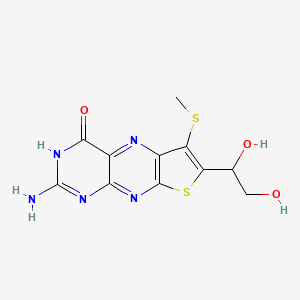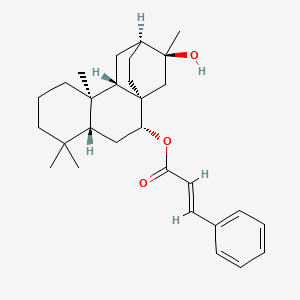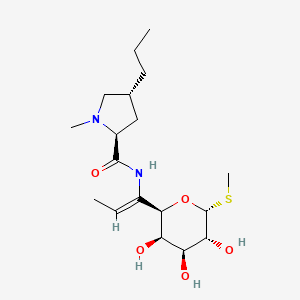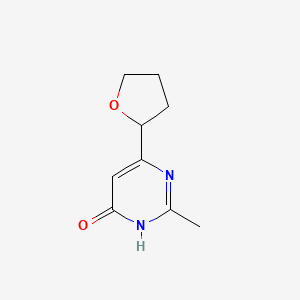
Urothion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urothion is an organic compound belonging to the class of pterins and derivatives. These are polycyclic aromatic compounds containing a pterin moiety, which consists of a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . This compound is found in human urine and has a molecular formula of C11H11N5O3S2 .
Méthodes De Préparation
The synthesis of Urothion involves asymmetric syntheses of model compounds such as 2-[(1R)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline and 2-[(1S)-1,2-dihydroxyethyl]thieno[2,3-b]quinoxaline These syntheses are typically carried out under controlled laboratory conditions, involving specific reagents and catalysts to achieve the desired stereochemistry
Analyse Des Réactions Chimiques
Urothion undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different pterin derivatives .
Applications De Recherche Scientifique
Urothion has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the properties and reactions of pterins. In biology, this compound is studied for its role in metabolic pathways and its presence in human urine . In medicine, research on this compound focuses on its potential therapeutic applications and its involvement in various biochemical processes.
Mécanisme D'action
The mechanism of action of Urothion involves its interaction with specific molecular targets and pathways. As a pterin derivative, this compound may participate in redox reactions and act as a cofactor in enzymatic processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to play a role in cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Urothion is similar to other pterin derivatives, such as biopterin and neopterin. These compounds share a common pteridine ring structure but differ in their functional groups and biological activities. This compound is unique due to its specific structure and the presence of sulfur atoms, which distinguishes it from other pterins
Propriétés
Numéro CAS |
17801-77-3 |
|---|---|
Formule moléculaire |
C11H11N5O3S2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |
InChI |
InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |
Clé InChI |
RPUOVNROVSNPBD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |
melting_point |
> 360 °C |
Description physique |
Solid |
Solubilité |
0.1 mg/mL at pH 6.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)


![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)



![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)

